5,6,7,8-Tetrahydro-8-deazahomofolic acid

説明

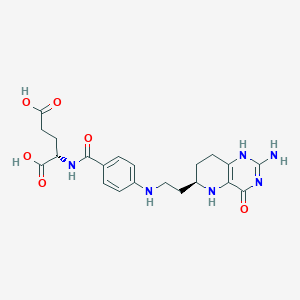

Structure

3D Structure

特性

CAS番号 |

111113-75-8 |

|---|---|

分子式 |

C21H26N6O6 |

分子量 |

458.5 g/mol |

IUPAC名 |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |

InChIキー |

KWOGIKPULGQYDN-HIFRSBDPSA-N |

異性体SMILES |

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a synthetic antifolate agent that has been investigated for its potential as a chemotherapeutic agent. Its mechanism of action lies in the competitive inhibition of key enzymes within the folate metabolic and de novo purine biosynthesis pathways. This document provides a comprehensive overview of its enzymatic inhibition profile, presenting available quantitative data, detailed experimental methodologies for the key enzymatic assays, and visual representations of the relevant metabolic pathways and experimental workflows.

Introduction

Folate metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various cellular components. The central role of this pathway in cell proliferation has made it an attractive target for cancer chemotherapy. Antifolate drugs, by mimicking the structure of the natural substrate, folic acid, can competitively inhibit key enzymes in this pathway, leading to the depletion of essential metabolites and subsequent cell death. This compound was synthesized as a structural analog of naturally occurring folates with the aim of inhibiting one or more of these crucial enzymes.

Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of this compound is the inhibition of several key enzymes involved in nucleotide biosynthesis. It acts as a weak inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide ribonucleotide formyltransferase (GAR-TFase), and aminoimidazolecarboxamide ribonucleotide transformylase (AICAR-TFase).[1] This multi-targeted approach disrupts both pyrimidine and purine synthesis, ultimately leading to the inhibition of cell growth.[1]

Inhibition of De Novo Purine Biosynthesis

The inhibitory effects on GAR-TFase and AICAR-TFase suggest that a significant component of the mechanism of action of this compound is the disruption of de novo purine biosynthesis.[1] This pathway is responsible for the synthesis of purine nucleotides (adenosine and guanosine) from simpler precursors. By inhibiting two key enzymes in this pathway, the compound effectively blocks the production of these essential building blocks for DNA and RNA synthesis.

Figure 1: Inhibition of the De Novo Purine Biosynthesis Pathway.

Inhibition of Folate Metabolism and Thymidylate Synthesis

This compound also demonstrates weak inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[1] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS reaction. THF is a crucial cofactor for many one-carbon transfer reactions, including purine and thymidylate synthesis. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of pyrimidines. The weak inhibition of these enzymes contributes to the overall cytotoxic effect of the compound.

Figure 2: Inhibition of Folate Metabolism Enzymes.

Quantitative Data: Enzyme Inhibition Profile

The inhibitory activity of this compound against its target enzymes is summarized below. The data is extracted from the primary literature and presented for comparative analysis.

| Enzyme Target | Organism/Source | Inhibition Data (IC50/Ki) | Reference |

| Thymidylate Synthase (TS) | Lactobacillus casei | Weak Inhibition | [1] |

| Dihydrofolate Reductase (DHFR) | Lactobacillus casei | Weak Inhibition | [1] |

| Glycinamide Ribonucleotide Formyltransferase (GAR-TFase) | Not Specified | Weak Inhibition | [1] |

| Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICAR-TFase) | Not Specified | Weak Inhibition | [1] |

Note: The term "weak inhibition" is used as reported in the primary literature, which did not provide specific quantitative values (IC50 or Ki). Further studies would be required to determine the precise potency of inhibition.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to characterize the inhibitory activity of this compound.

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of THF to DHF.

-

Principle: The oxidation of 5,10-methylenetetrahydrofolate to 7,8-dihydrofolate during the thymidylate synthase-catalyzed reaction results in an increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM sodium ascorbate, and 0.1 M 2-mercaptoethanol.

-

Enzyme: Purified Lactobacillus casei thymidylate synthase.

-

Substrates: dUMP and (6R)-5,10-methylenetetrahydrofolate.

-

Inhibitor: this compound.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, dUMP, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding (6R)-5,10-methylenetetrahydrofolate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Figure 3: Experimental Workflow for TS Inhibition Assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the reduction of DHF to THF, which is coupled to the oxidation of NADPH to NADP+.

-

Principle: The oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction results in a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Purified Lactobacillus casei dihydrofolate reductase.

-

Substrates: Dihydrofolate (DHF) and NADPH.

-

Inhibitor: this compound.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay

This assay typically involves the use of radiolabeled substrates or coupled enzyme systems to measure the formylation of GAR.

-

Principle: The transfer of a formyl group from 10-formyl-5,8-dideazafolate to GAR is monitored.

-

Reagents:

-

Assay Buffer: Specific buffer system suitable for GAR-TFase activity.

-

Enzyme: Purified GAR-TFase.

-

Substrates: Glycinamide ribonucleotide (GAR) and a formyl donor (e.g., 10-formyl-5,8-dideazafolate).

-

Inhibitor: this compound.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GAR, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the formyl donor.

-

After a defined incubation period, stop the reaction.

-

Quantify the formation of the product, formylglycinamide ribonucleotide (FGAR), using an appropriate method (e.g., HPLC, radiometric detection).

-

Calculate the percent inhibition and determine the IC50 value.

-

Aminoimidazolecarboxamide Ribonucleotide (AICAR) Formyltransferase Inhibition Assay

Similar to the GAR-TFase assay, this assay measures the formylation of AICAR.

-

Principle: The transfer of a formyl group from a formyl donor to AICAR is monitored.

-

Reagents:

-

Assay Buffer: Specific buffer system suitable for AICAR-TFase activity.

-

Enzyme: Purified AICAR-TFase.

-

Substrates: Aminoimidazolecarboxamide ribonucleotide (AICAR) and a formyl donor.

-

Inhibitor: this compound.

-

-

Procedure:

-

Follow a similar procedure as the GAR-TFase assay, substituting AICAR for GAR.

-

Quantify the formation of the product, formylaminoimidazolecarboxamide ribonucleotide (FAICAR).

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

This compound exerts its biological activity through the weak inhibition of multiple key enzymes in the de novo purine biosynthesis and folate metabolism pathways. While its potency is modest, its multi-targeted mechanism provides a basis for understanding its growth-inhibitory effects. Further quantitative structure-activity relationship (QSAR) studies and medicinal chemistry efforts could potentially lead to the development of more potent analogs with improved therapeutic indices. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of antifolate drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed procedural guide for the chemical synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic acid, a notable analogue of folic acid. The synthesis is a multi-step process involving the construction of a pyrimidine core, followed by the elaboration of a side chain and subsequent cyclization to form the deazapteridine ring system. The final steps involve the introduction of the L-glutamate moiety and a reduction to yield the tetrahydro derivative. This guide is based on established synthetic routes and is intended to provide a thorough understanding of the chemical transformations and experimental methodologies involved.

Overview of the Synthetic Pathway

The synthesis of this compound is a linear sequence that can be conceptually divided into three main stages:

-

Stage 1: Construction of the Pyrimidine Intermediate: This stage focuses on the preparation of a suitably functionalized pyrimidine ring which will serve as the foundation for the rest of the molecule.

-

Stage 2: Elaboration and Cyclization to the 8-Deazahomopteroate Core: This involves the attachment of a side chain to the pyrimidine intermediate, followed by a series of reactions to form the bicyclic 8-deazahomopteroate ring system.

-

Stage 3: Final Assembly and Reduction: The final stage involves the coupling of the 8-deazahomopteroate core with a glutamate derivative, followed by the reduction of the pteridine ring to afford the target 5,6,7,8-tetrahydro derivative.

Biochemical Properties of Tetrahydrofolate Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties of key tetrahydrofolate (THF) analogues, which are pivotal in the development of therapeutic agents, particularly in oncology and infectious diseases. These analogues function as antimetabolites, primarily by inhibiting enzymes crucial for nucleotide biosynthesis. This document delves into their mechanisms of action, inhibitory kinetics, and the experimental protocols used for their characterization.

Introduction to Tetrahydrofolate Analogues and One-Carbon Metabolism

Tetrahydrofolate and its derivatives are essential coenzymes in one-carbon metabolism, a network of biochemical reactions vital for the synthesis of purines, thymidylate, and certain amino acids. By carrying and transferring one-carbon units, folates play a critical role in DNA synthesis, replication, and repair. Tetrahydrofolate analogues, also known as antifolates, are structurally similar to natural folates and act as competitive inhibitors of key enzymes in this pathway, thereby disrupting cellular proliferation. This property has been extensively exploited in the development of anticancer and antimicrobial drugs.[1]

The primary enzymatic targets of these analogues include:

-

Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[2]

-

Thymidylate Synthase (TS): Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[3][4]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme in the de novo purine biosynthesis pathway.[5]

Key Tetrahydrofolate Analogues and Their Biochemical Properties

This section details the properties of prominent THF analogues, focusing on their mechanisms of action and inhibitory characteristics.

Methotrexate (MTX)

Methotrexate is a classical antifolate that primarily targets DHFR.[2] Its high affinity for DHFR leads to the depletion of intracellular THF pools, which in turn inhibits the synthesis of thymidylate and purines, thereby arresting DNA synthesis and cell division.

Cellular Uptake and Metabolism: Methotrexate enters cells via the reduced folate carrier (RFC) and folate receptors.[5] Once inside the cell, it is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[6] These polyglutamated derivatives are retained within the cell and exhibit increased inhibitory activity against other folate-dependent enzymes.[7]

Pemetrexed

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also TS and GARFT, making it effective against a broad range of solid tumors.[2][8] Its polyglutamated forms are particularly potent inhibitors of TS and GARFT.[5]

Cellular Uptake and Metabolism: Similar to methotrexate, pemetrexed is transported into cells by the RFC and folate receptors. It is an excellent substrate for FPGS, leading to rapid and extensive polyglutamation, which enhances its intracellular retention and inhibitory potency.[5][9]

Raltitrexed

Raltitrexed is a specific inhibitor of thymidylate synthase.[3][10] Its high specificity results in a more targeted disruption of DNA synthesis with a potentially different toxicity profile compared to other antifolates.

Cellular Uptake and Metabolism: Raltitrexed is actively transported into cells where it is efficiently converted to polyglutamate forms. These polyglutamated metabolites are substantially more potent inhibitors of TS than the parent drug and are retained intracellularly for prolonged periods.[3]

Trimethoprim

Trimethoprim is a selective inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than for its mammalian counterpart. This selectivity makes it an effective antibacterial agent.[11]

Quantitative Data on Enzyme Inhibition

The inhibitory activities of tetrahydrofolate analogues are quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for the aforementioned analogues.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Tetrahydrofolate Analogues

| Compound | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference(s) |

| Methotrexate | Human (recombinant) | 0.0034 | - | [12] |

| Methotrexate-Glu5 | Human (recombinant) | 0.0014 | - | [12] |

| Pralatrexate | Human (recombinant) | 45 | - | [6] |

| Pemetrexed | Human (recombinant) | >200 | - | [6] |

| Trimethoprim | E. coli | - | 5 | [13] |

| Trimethoprim | Human | - | 260,000 | [13] |

Table 2: Inhibition of Thymidylate Synthase (TS) by Tetrahydrofolate Analogues

| Compound | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference(s) |

| Pemetrexed-Glu5 | - | 1.4 | - | [5] |

| Raltitrexed-Glu3+ | Cell-free systems | 1 | - | [8] |

| Raltitrexed | CCRF-CEM cells | - | <10 | [14] |

Table 3: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) by Tetrahydrofolate Analogues

| Compound | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference(s) |

| Pemetrexed-Glu5 | - | 65 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of tetrahydrofolate analogues.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][12][13][15]

Materials:

-

96-well clear flat-bottom microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Test inhibitor (e.g., Methotrexate)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHF and NADPH in DHFR Assay Buffer. Protect the DHF solution from light.

-

Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.

-

Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add the test inhibitor at various concentrations.

-

Positive Control (No Inhibition): Add assay buffer instead of the inhibitor.

-

Blank (No Enzyme): Add assay buffer.

-

-

Add the diluted DHFR enzyme to all wells except the blank.

-

Add the NADPH solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Initiate the Reaction: Add the DHF solution to all wells to start the reaction.

-

Measurement: Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This method quantifies TS activity by measuring the release of tritium (³H) from [5-³H]-dUMP as it is converted to dTMP.[16][17]

Materials:

-

[5-³H]-dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂-THF, cofactor)

-

Cell or tissue extracts containing TS, or purified TS enzyme

-

Tris-HCl buffer (pH 7.5) containing MgCl₂, EDTA, and dithiothreitol

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer, CH₂-THF, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the cell/tissue extract or purified TS to the reaction mixture.

-

Initiate the Reaction: Add [5-³H]-dUMP to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the Reaction: Terminate the reaction by adding ice-cold activated charcoal suspension. The charcoal binds to the unreacted [5-³H]-dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Measurement: Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the amount of ³H released, which is proportional to the TS activity.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

The activity of GARFT can be determined by monitoring the formation of the product, formylglycinamide ribonucleotide (fGAR), from glycinamide ribonucleotide (GAR) and 10-formyl-THF.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-tetrahydrofolate (10-formyl-THF)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test inhibitor (e.g., Pemetrexed)

-

Method for product detection (e.g., HPLC or a coupled enzymatic assay)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the assay buffer, GAR, and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the Reaction: Add 10-formyl-THF to start the reaction.

-

Incubation: Incubate for a defined period.

-

Termination and Detection: Stop the reaction (e.g., by adding acid or by heat inactivation). Quantify the amount of fGAR produced using a suitable detection method.

-

Data Analysis:

-

Calculate the rate of fGAR formation.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to tetrahydrofolate analogues.

References

- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pemetrexed: its promise in treating non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting thymidylate synthase in colorectal cancer: critical re-evaluation and emerging therapeutic role of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Impact of polyglutamation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 17. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic folate analog, 5,6,7,8-Tetrahydro-8-deazahomofolic acid, and its role as an inhibitor in one-carbon metabolism. As a structural analog of tetrahydrofolic acid, this compound has been investigated for its potential to interfere with the enzymatic pathways crucial for nucleotide biosynthesis and the regeneration of metabolic cofactors. This document details its inhibitory effects on key enzymes of one-carbon metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide ribonucleotide (GAR) transformylase, and aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase. While characterized as a weak inhibitor, its study provides valuable insights into the structure-activity relationships of folate analogs. This guide includes a summary of its biological activity, detailed experimental protocols for relevant enzyme assays, and diagrams illustrating its place within the broader context of one-carbon metabolism.

Introduction to One-Carbon Metabolism and Folate Analogs

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular proliferation and maintenance. This metabolic system is responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of purines, thymidylate, and certain amino acids such as serine and methionine. The central carrier of these one-carbon units is tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9).

The critical role of one-carbon metabolism in cell division has made it a key target for anticancer and antimicrobial therapies. Folate analogs, or antifolates, are a class of drugs designed to interfere with this pathway by inhibiting the enzymes that utilize folate cofactors. This compound is a synthetic analog of tetrahydrofolic acid, developed to probe the enzymatic requirements of folate-dependent enzymes and to explore potential therapeutic applications.

Mechanism of Action of this compound

This compound has been evaluated as a potential inhibitor of several key enzymes within the one-carbon metabolism pathway. Research has indicated that it acts as a weak inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide-ribonucleotide transformylase (GAR-TFase), and aminoimidazolecarboxamide ribonucleotide transformylase (AICAR-TFase).[1] Additionally, it has demonstrated low substrate activity for thymidylate synthase.[1] The modest growth inhibition observed against certain bacterial strains and leukemia cell lines is attributed to its interaction with these enzymes.[1]

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. This compound exhibits weak inhibitory activity against this enzyme.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for regenerating the pool of active folate cofactors. The inhibitory effect of this compound on DHFR is characterized as weak.

Inhibition of Purine Biosynthesis Enzymes: GAR-TFase and AICAR-TFase

The de novo synthesis of purines involves two formylation steps catalyzed by GAR-TFase and AICAR-TFase, both of which utilize a derivative of tetrahydrofolate as a one-carbon donor. This compound has been shown to be a weak inhibitor of both of these transformylases.

Quantitative Data on Enzyme Inhibition and Cellular Activity

The primary literature describing the initial biological evaluation of this compound characterizes its inhibitory activity in qualitative terms ("weak" or "modest").[1] Specific quantitative data, such as IC50 or Ki values, were not available in the searched literature. Access to the full text of the primary research article by DeGraw et al. (1988) in the Journal of Medicinal Chemistry is required to obtain this specific quantitative information.

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme Target | Source Organism | Inhibition Data (IC50/Ki) | Reference |

| Thymidylate Synthase (TS) | Data not available | Data not available in searched literature | [1] |

| Dihydrofolate Reductase (DHFR) | Data not available | Data not available in searched literature | [1] |

| Glycinamide-ribonucleotide Transformylase (GAR-TFase) | Data not available | Data not available in searched literature | [1] |

| Aminoimidazolecarboxamide ribonucleotide Transformylase (AICAR-TFase) | Data not available | Data not available in searched literature | [1] |

Table 2: In Vitro Cellular Growth Inhibition by this compound

| Cell Line/Organism | Growth Inhibition Data (IC50) | Reference |

| Enterococci | Modest inhibition (quantitative data not available) | [1] |

| Lactic acid bacteria | Modest inhibition (quantitative data not available) | [1] |

| L1210 cells | Modest inhibition (quantitative data not available) | [1] |

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway and Points of Inhibition

The following diagram illustrates the central pathways of one-carbon metabolism and highlights the enzymes that are weakly inhibited by this compound.

Caption: Overview of one-carbon metabolism highlighting the inhibitory targets of this compound.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound against a target enzyme.

Experimental Protocols

The following are representative protocols for the key enzyme assays. The specific conditions used for the evaluation of this compound may vary and would be detailed in the primary research article.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.

Materials:

-

DHFR enzyme preparation

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In the wells of a 96-well plate, add varying concentrations of the inhibitor. Include control wells with no inhibitor.

-

Add the DHFR enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Calculate the reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay

This assay also monitors the oxidation of a cofactor, in this case, N5,N10-methylenetetrahydrofolate to dihydrofolate, which can be followed by an increase in absorbance at 340 nm.

Materials:

-

TS enzyme preparation

-

dUMP substrate

-

N5,N10-methylenetetrahydrofolate cofactor

-

Assay Buffer (e.g., Tris-HCl with dithiothreitol)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound.

-

To the wells of a microplate, add the TS enzyme and the inhibitor dilutions.

-

Initiate the reaction by adding a mixture of dUMP and N5,N10-methylenetetrahydrofolate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 value.

GAR and AICAR Transformylase Inhibition Assays

The activity of these enzymes can be measured by coupling the reaction to subsequent enzymatic steps that result in a detectable product or by using radiolabeled substrates. A common method involves spectrophotometrically monitoring the folate cofactor-dependent reaction.

Materials:

-

GAR or AICAR transformylase enzyme preparation

-

Glycinamide ribonucleotide (for GAR-TFase) or aminoimidazolecarboxamide ribonucleotide (for AICAR-TFase) substrate

-

A suitable formyl donor (e.g., 10-formyl-5,8-dideazafolate)

-

Assay Buffer

-

This compound

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the enzyme, substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by the addition of the formyl donor.

-

Monitor the reaction progress by a method appropriate for the specific assay, such as a change in absorbance at a specific wavelength.

-

Calculate reaction rates and determine the IC50 value of the inhibitor.

Conclusion

This compound serves as an interesting tool compound for probing the active sites of folate-dependent enzymes. Although characterized as a weak inhibitor of key enzymes in one-carbon metabolism, its study contributes to the broader understanding of the structural requirements for effective antifolate design. Further research, potentially involving access to the detailed quantitative data from original studies, would be beneficial for a more complete understanding of its inhibitory profile. The methodologies and pathways detailed in this guide provide a framework for the continued investigation of this and other novel folate analogs in the context of drug discovery and development.

References

A Technical Guide to the Structural Analysis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-deaza-5,6,7,8-tetrahydroaminopterin derivatives represent a class of antifolate compounds that have garnered significant interest in medicinal chemistry and drug development. As analogues of the potent dihydrofolate reductase (DHFR) inhibitor aminopterin, their modified chemical scaffold offers the potential for altered selectivity, improved pharmacokinetic profiles, and novel interactions with their target enzyme. This technical guide provides an in-depth overview of the structural analysis of these derivatives, encompassing their synthesis, biological evaluation, and the molecular basis of their mechanism of action. The inhibition of DHFR disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleotides and certain amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1][2][3]

Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives

A novel and efficient synthetic route for 8-deaza-5,6,7,8-tetrahydroaminopterin analogues proceeds through an aziridine intermediate.[4][5] This method avoids the formation of byproducts that can occur with traditional carbon-nitrogen bond hydrogenolysis.[4][5] The general synthetic strategy involves the catalytic hydrogenation of a pterin analogue to yield a tetrahydropyrido[3,2-d]pyrimidine, which is then converted to a key aziridine intermediate.[6] Ring-opening of this aziridine with various aromatic amines, catalyzed by silica gel, affords the desired 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives in good yields.[6]

Spectroscopic Data of Key Intermediates and Derivatives

The structural elucidation of the synthesized compounds relies heavily on modern spectroscopic techniques. The following table summarizes representative spectroscopic data for key intermediates and final products.

| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) | Mass Spectrometry (m/z) |

| 6-(Hydroxymethyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2,4-diamine (6) | 7.90 (br. s, 2H, 4-NH2), 6.93 (br. s, 2H, 2-NH2), 4.97-4.90 (br. s x 2, 2H, CH2OH), 3.47-3.41 (m, 1H, 6-CH), 3.16 (m, 1H, 8-CHaHb), 2.68-2.59 (m, 1H, 8-CHaHb), 1.93-1.88 (m, 1H, 7-CHaHb), 1.53 (m, 1H, 7-CHaHb) | 157.47 (C-8a), 150.52 (C-4), 129.18 (C-2), 116.39 (C-4a), 63.92 (CH2OH), 52.74 (C-6), 22.41 (C-7, C-8) | ESI-MS: 196.1 [M+H]+. HRMS: calcd for C8H14N5O [M+H]+ 196.11984, found 196.11963.[6] |

| 6-(Chloromethyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2,4-diamine (7) | 4.06-3.92 (m, 2H, CH2Cl), 3.70-3.68 (m, 1H, 6-CH), 2.64-2.44 (m, 2H, 8-CH2), 1.98-1.95 (m, 1H, 7-CHaHb), 1.77-1.70 (m, 1H, 7-CHaHb) | 51.79 (6-CH), 47.35 (CH2Cl), 23.19 (7-CH2), 22.04 (8-CH2) | ESI-MS: 214.1 [M+H]+ (35Cl), 216.1 [M+H]+ (37Cl). HRMS: calcd for C8H13ClN5 [M+H]+ 214.08595, found 214.08617.[6] |

| Aziridine Intermediate (5) | 6.12 (s, 2H, 4-NH2), 5.52 (s, 2H, 2-NH2), 2.48-2.47 (m, 1H, 6-CH), 2.34-2.28 (m, 1H, 8-CHaHb), 2.27-2.19 (m, 1H, 8-CHaHb), 2.14-2.13 (d, J = 5.2 Hz, 1H, NCHaHb), 2.09-2.06 (m, 1H, 7-CHaHb), 1.96-1.91 (m, 1H, 7-CHaHb), 1.56-1.55 (d, J = 4.0 Hz, 1H, NCHaHb) | 160.50 (2-C), 159.09 (4-C), 154.62 (8a-C), 117.48 (4a-C), 35.23 (6-CH), 33.33 (N-CH2), 25.26 (8-CH2), 21.05 (7-CH2) | ESI-MS: 178.1 [M+H]+. HRMS (ESI): calcd for C8H12N5 [M+H]+ 178.10872, found 178.10813.[6] |

| Diethyl N-{4-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate (10) | - | - | - |

| Diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate (11) | - | - | - |

| Methyl 5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]furan-2-carboxylate (12) | - | - | HRMS (ESI): calcd for C14H19N6O3 [M+H]+ 319.15186, found 319.15244.[6] |

Biological Activity and Mechanism of Action

The Folate Signaling Pathway and DHFR Inhibition

8-deaza-5,6,7,8-tetrahydroaminopterin derivatives exert their biological effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][7] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][8] By competitively binding to the active site of DHFR, these inhibitors deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis.[2]

In Vitro Cytotoxicity and DHFR Inhibition

Several novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and for their inhibitory activity against recombinant human DHFR (rhDHFR).[7] The data indicates that these compounds exhibit promising antifolate activity, although in some cases, they are less potent than the well-established DHFR inhibitor, methotrexate (MTX).[7]

| Compound | Cell Line | IC50 (µM) vs. MTX | rhDHFR Inhibition vs. MTX |

| Compound 9 (8-deaza-5,6,7,8-tetrahydroaminopterin) | BGC-823 | 4- to 10-fold poorer | ~17-fold poorer |

| HL-60 | 4- to 10-fold poorer | ~17-fold poorer | |

| Bel-7402 | 4- to 10-fold poorer | ~17-fold poorer | |

| HeLa | 4- to 10-fold poorer | ~17-fold poorer | |

| ZL033 | HL-60 | 2.0 ± 1.0 | - |

Data compiled from Zhang et al. (2009) and Molecules (2012).[6][7]

Experimental Protocols

General Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives via Aziridine Intermediate

The following is a generalized protocol for the synthesis of the target derivatives. Specific quantities and reaction times may vary depending on the specific analogue being synthesized.

Materials:

-

Pterin analogue

-

Platinum(IV) oxide (PtO2)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Phosphorus oxychloride (POCl3)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

-

Aromatic amine

-

Activated silica gel

-

Solvents for column chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

Catalytic Hydrogenation: The starting pterin analogue is hydrogenated in the presence of PtO2 and HCl in ethanol to yield the 6-(hydroxymethyl) derivative.[6]

-

Chlorination: The resulting alcohol is refluxed with POCl3 to produce the 6-(chloromethyl) derivative.[6]

-

Cyclization: The chloromethyl compound is treated with DBU in acetonitrile to form the key aziridine intermediate.[6]

-

Ring-opening and Coupling: The aziridine intermediate is reacted with the desired aromatic amine in the presence of activated silica gel under solvent-free conditions.[6]

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 8-deaza-5,6,7,8-tetrahydroaminopterin derivative.[6]

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of the compounds on DHFR activity by monitoring the NADPH-dependent reduction of DHF to THF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured.[9]

Materials:

-

Recombinant human DHFR enzyme

-

DHFR assay buffer

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the DHFR enzyme. Include controls for no inhibitor and no enzyme.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[9]

-

Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.[9]

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[9]

-

Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9]

Structural Analysis and Future Directions

While detailed spectroscopic data confirms the chemical structures of the synthesized 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, a crucial aspect of their structural analysis remains the elucidation of their binding mode within the active site of DHFR. To date, a publicly available X-ray crystal structure of an 8-deaza-5,6,7,8-tetrahydroaminopterin derivative in complex with DHFR has not been reported. Obtaining such a structure would be invaluable for understanding the precise molecular interactions that govern their inhibitory potency and for guiding the rational design of next-generation inhibitors with improved efficacy and selectivity.

Computational docking studies have been employed to predict the binding poses of these derivatives and to rationalize their structure-activity relationships.[7] These in silico models, while useful, await experimental validation through high-resolution structural biology techniques.

Future research in this area should focus on:

-

Co-crystallization of derivatives with DHFR: To provide a definitive understanding of the binding interactions.

-

Expansion of the derivative library: To further explore the structure-activity relationship and optimize for potency and selectivity.

-

In vivo evaluation: To assess the therapeutic potential of the most promising compounds in preclinical models of cancer.

By integrating synthetic chemistry, molecular biology, and structural biology, the full therapeutic potential of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as novel antifolate agents can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate [ouci.dntb.gov.ua]

- 5. Novel synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues via an aziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as dihydrofolate inhibitor: design, synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

In Vitro Activity of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid on L1210 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 5,6,7,8-Tetrahydro-8-deazahomofolic acid against the L1210 murine leukemia cell line. The information presented is synthesized from key research findings, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Findings

This compound has demonstrated modest activity against L1210 cells in vitro. Its mechanism of action is believed to involve the inhibition of several key enzymes within the folate metabolic pathway, albeit with weak potency. This guide summarizes the available data on its cytotoxicity and enzymatic inhibition.

Data Presentation

L1210 Cell Growth Inhibition

The cytotoxic effect of this compound on L1210 cells is characterized by the following quantitative measure:

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | L1210 | > 40 |

IC50: The concentration of a drug that gives half-maximal response.

Enzymatic Inhibition

This compound has been evaluated as an inhibitor of several folate-dependent enzymes. The available data indicates weak inhibition across the tested enzymes.

| Enzyme | Source Organism | Inhibition Data | Citation |

| Thymidylate Synthase | Lactobacillus casei | Weak inhibitor | |

| Dihydrofolate Reductase | Lactobacillus casei | Weak inhibitor | |

| Glycinamide Ribonucleotide Transformylase | Lactobacillus casei | Weak inhibitor | |

| Aminoimidazolecarboxamide Ribonucleotide Transformylase | Lactobacillus casei | Weak inhibitor |

Note: Specific inhibition constants (Ki) or IC50 values for enzymatic assays were not detailed in the available literature.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

L1210 Cell Culture and Growth Inhibition Assay

Cell Line Maintenance:

-

L1210 murine leukemia cells were maintained in suspension culture.

-

Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

-

Incubation Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Growth Inhibition Assay Protocol:

-

Cell Seeding: L1210 cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well in 200 µL of culture medium.

-

Drug Preparation: A stock solution of this compound was prepared in a suitable solvent and serially diluted to achieve the desired final concentrations.

-

Drug Exposure: The serially diluted compound was added to the wells containing the L1210 cells. A vehicle control (solvent only) was also included.

-

Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

-

Cell Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assays

Detailed protocols for the specific enzyme inhibition assays were not available in the reviewed literature. However, a general workflow for such assays is described below.

General Enzyme Inhibition Assay Workflow:

-

Enzyme Preparation: Purified or partially purified enzymes (Thymidylate Synthase, Dihydrofolate Reductase, etc.) were obtained from appropriate sources (e.g., Lactobacillus casei).

-

Inhibitor Preparation: this compound was dissolved in a suitable buffer to create a stock solution, which was then serially diluted.

-

Assay Reaction: The assay was initiated by combining the enzyme, its specific substrate(s), and the inhibitor in a reaction buffer at an optimal pH and temperature.

-

Reaction Monitoring: The rate of the enzymatic reaction was monitored by measuring the change in absorbance or fluorescence of a substrate or product over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction velocities were calculated for each inhibitor concentration. The percentage of inhibition was determined by comparing the reaction rates in the presence of the inhibitor to the rate of an uninhibited control. Inhibition constants (e.g., Ki or IC50) were then calculated using appropriate enzyme kinetic models.

Visualizations

Folate Metabolism and Potential Inhibition Sites

The following diagram illustrates the key enzymes in the folate pathway that are potential targets for inhibitors like this compound.

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of Novel Antifolate Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to a resurgence of interest in antifolate inhibitors. These agents, which disrupt the fundamental process of folate metabolism, have been a cornerstone of chemotherapy for decades. However, the emergence of drug resistance and the desire for improved therapeutic indices have spurred the development of a new generation of novel antifolate inhibitors. This technical guide provides an in-depth exploration of the discovery and development of these promising therapeutic agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Folate Metabolic Pathway: A Critical Target in Oncology

Folate, a B-vitamin, is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various biological molecules. Rapidly proliferating cancer cells have a high demand for folates to sustain their growth and division. Antifolate drugs exploit this dependency by inhibiting key enzymes in the folate metabolic pathway, leading to the depletion of essential downstream products and ultimately, cell death.[1]

The central enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate. Another key enzyme is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

Overcoming the Challenge of Antifolate Resistance

The clinical efficacy of classical antifolates, such as methotrexate (MTX), can be limited by the development of resistance.[2] Key mechanisms of resistance include:

-

Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for classical antifolates, can limit drug uptake.[2]

-

Decreased polyglutamylation: Classical antifolates are polyglutamylated within the cell, which enhances their retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamylation and increased drug efflux.[3][4]

-

Target enzyme alterations: Amplification of the DHFR gene or mutations that decrease the binding affinity of the inhibitor can render the drug less effective.[2]

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell.[4]

The development of novel antifolates aims to circumvent these resistance mechanisms by designing molecules with alternative transport mechanisms, reduced reliance on polyglutamylation, and potent activity against mutated target enzymes.[3]

A New Generation of Antifolate Inhibitors

Novel antifolate inhibitors can be broadly categorized based on their primary molecular target and their chemical structure.

Dihydrofolate Reductase (DHFR) Inhibitors

These inhibitors directly target DHFR, preventing the regeneration of THF.

-

Classical DHFR Inhibitors: These are structurally similar to folic acid and require active transport into the cell and subsequent polyglutamylation for optimal activity. Pralatrexate is a notable example, designed for higher affinity for RFC and FPGS.[1][5][6]

-

Non-classical DHFR Inhibitors: These lipophilic molecules can enter cells via passive diffusion, bypassing RFC-mediated transport, and do not require polyglutamylation.[7] Trimetrexate is a well-known non-classical DHFR inhibitor.[8]

Thymidylate Synthase (TS) Inhibitors

These agents directly inhibit TS, blocking the synthesis of dTMP.

-

Raltitrexed: A quinazoline-based folate analog that is a specific and potent inhibitor of TS. It is actively transported into cells by RFC and is extensively polyglutamylated.[9][10][11]

-

Pemetrexed: A multi-targeted antifolate that inhibits not only TS but also DHFR and glycinamide ribonucleotide formyltransferase (GARFT), another enzyme in the purine synthesis pathway.[4][12]

Quantitative Comparison of Novel Antifolate Inhibitors

The potency of novel antifolate inhibitors is typically evaluated through in vitro assays that measure their ability to inhibit their target enzymes (enzyme inhibition assays) and to suppress the growth of cancer cell lines (cell proliferation assays). The key parameters used for comparison are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Enzyme | Ki (nM) | Reference(s) |

| Pemetrexed | TS, DHFR, GARFT | Various | 42 - 894 | Folate receptor alpha | - | [13] |

| Raltitrexed | TS | Various | 15 - 1000 | Folate receptor alpha | - | [13] |

| Pralatrexate | DHFR | Various | 168 - 1000 | Folate receptor alpha | - | [13] |

| Trimetrexate | DHFR | Human | 4.74 | Human DHFR | - | [8] |

| Piritrexim | DHFR | P. carinii | 38 | P. carinii DHFR | - | [8] |

| Compound 4 | DHFR | Bovine liver | 4 | Bovine liver DHFR | - | [14] |

| Compound 2 | DHFR | - | 60 | DHFR | - | [14] |

| Compound CTh7 | DHFR | - | 150 | DHFR | - | [15] |

| Iclaprim | DHFR | S. aureus (DfrG) | - | S. aureus (DfrG) | 1350 | [16] |

| Methotrexate | DHFR | S. aureus (DfrG) | - | S. aureus (DfrG) | 1.8 | [16] |

Table 1: In Vitro Potency of Selected Novel Antifolate Inhibitors.

| Drug | Administration | Clearance | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Reference(s) |

| Pemetrexed | 10-min IV infusion | 91.6 mL/min | 12.9 L (central) | ~3.5 hours | [17] |

| Raltitrexed | IV administration | 51.6 mL/min | 548 L | 198 hours | [9] |

| Pralatrexate | IV push (3-5 min) | 218-495 mL/min | 36-106 L | 12-18 hours | [1][5] |

Table 2: Pharmacokinetic Parameters of Clinically Approved Novel Antifolates.

Experimental Protocols for Antifolate Drug Discovery and Development

The discovery and development of novel antifolate inhibitors involve a series of well-defined experimental stages, from initial screening to in vivo efficacy testing.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is a primary screen to identify compounds that inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. Inhibitors of DHFR will slow down this reaction.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).

-

Initiate the reaction by adding the DHFR enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells in culture.

Principle: The MTS assay is a colorimetric method that measures the number of viable cells. The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

MTS reagent solution

-

Test compounds

-

96-well tissue culture plates

-

Microplate reader capable of reading absorbance at 490 nm

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the MTS reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration and fitting the data to a dose-response curve.[18][19][20][21]

In Vivo Efficacy Studies (Xenograft Mouse Model)

These studies evaluate the antitumor activity of a lead compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[22][23][24]

-

Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[22]

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral).

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the data by comparing the tumor growth in the treated groups to the control group. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.[25][26]

Future Directions and Conclusion

The discovery and development of novel antifolate inhibitors represent a vibrant and promising area of oncology research. The focus is now on developing agents with enhanced selectivity for tumor cells, improved pharmacokinetic properties, and the ability to overcome known resistance mechanisms. Multi-targeted antifolates and compounds designed to exploit specific molecular characteristics of cancer cells are at the forefront of this research.

This technical guide has provided a comprehensive overview of the core principles and methodologies involved in the discovery and development of novel antifolate inhibitors. By understanding the intricacies of the folate metabolic pathway, the mechanisms of drug resistance, and the rigorous experimental protocols required for drug evaluation, researchers and drug development professionals can contribute to the advancement of this critical class of anticancer agents, ultimately bringing new hope to patients.

References

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. Population pharmacokinetics of raltitrexed in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine: implications for further optimisation of pemetrexed schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. color | Graphviz [graphviz.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. e-lactancia.org [e-lactancia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tga.gov.au [tga.gov.au]

- 14. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population pharmacokinetic analysis of ten phase II clinical trials of pemetrexed in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cohesionbio.com [cohesionbio.com]

- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Exploring 5,6,7,8-Tetrahydro-8-deazahomofolic Acid as a Potential Thymidylate Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5,6,7,8-tetrahydro-8-deazahomofolic acid as a potential inhibitor of thymidylate synthase (TS), a critical enzyme in de novo DNA synthesis. This document synthesizes available data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction: Thymidylate Synthase as a Therapeutic Target

Thymidylate synthase (TS) is a pivotal enzyme in the folate metabolic pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is the sole intracellular de novo source of dTMP, an essential precursor for DNA synthesis and repair. Consequently, TS has long been a key target for cancer chemotherapy. Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide pools and ultimately "thymineless death" in rapidly proliferating cancer cells.

Folate analogs, which mimic the natural substrate 5,10-methylenetetrahydrofolate, represent a major class of TS inhibitors. This compound is one such analog that has been investigated for its potential to inhibit TS and other folate-dependent enzymes.

Biochemical Profile of this compound

This compound has been synthesized and evaluated for its biological activity.[1] Available studies characterize it as a potential but weak inhibitor of thymidylate synthase.[1][2] In addition to its effect on TS, it has shown inhibitory activity against other enzymes in the folate pathway.[2]

Enzymatic Inhibition

Table 1: Summary of Inhibitory Activity of this compound

| Target Enzyme | Inhibitory Activity | Reference |

| Thymidylate Synthase (TS) | Weak | [1][2] |

| Dihydrofolate Reductase (DHFR) | Weak | [1] |

| Glycinamide-ribonucleotide Transformylase | Weak | [1] |

| Aminoimidazolecarboxamide Ribonucleotide Transformylase | Weak | [1] |

Cell-Based Activity

Consistent with its enzymatic inhibition profile, this compound has demonstrated modest growth-inhibitory effects on various cell lines in culture.[1][2]

Table 2: Cell Growth Inhibition by this compound

| Cell Line | Activity | Reference |

| L1210 (Murine Leukemia) | Mild/Modest growth inhibition | [1][2] |

| Enterococci | Mild growth inhibition | [2] |

| Lactic acid bacteria | Mild growth inhibition | [2] |

Signaling and Metabolic Pathways

The mechanism of action of this compound is intrinsically linked to the folate metabolism and de novo DNA synthesis pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of potential thymidylate synthase inhibitors like this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the enzymatic reaction.

Materials:

-

Purified thymidylate synthase (e.g., from L1210 cells)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 10 mM 2-mercaptoethanol

-

dUMP solution

-

5,10-methylenetetrahydrofolate solution

-

This compound (or other inhibitor) solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and the desired concentration of the inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

-

Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Determine the IC50 value by measuring the reaction rate at various inhibitor concentrations and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation, providing a measure of the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Materials:

-

L1210 murine leukemia cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound represents a scaffold with the potential to inhibit thymidylate synthase and other key enzymes in folate metabolism. The available data suggest that its inhibitory activity against TS is weak, and its effect on cancer cell proliferation is modest. Further lead optimization and structure-activity relationship (SAR) studies may be necessary to enhance its potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation of this and related compounds in the pursuit of novel anticancer therapeutics targeting thymidylate synthase.

References

An In-depth Technical Guide on 5-deaza-5,6,7,8-tetrahydrofolic acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF), a potent antifolate agent. The document details its chemical structure, molecular weight, a plausible synthetic route, and its mechanism of action as an inhibitor of a key enzyme in the de novo purine biosynthesis pathway. Furthermore, it provides detailed protocols for the evaluation of its cytotoxic and enzyme-inhibitory activities.

Chemical Structure and Molecular Properties

5-deaza-5,6,7,8-tetrahydrofolic acid is a structural analog of tetrahydrofolic acid where the nitrogen atom at position 5 is replaced by a carbon atom. This modification is crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C20H24N6O6 | PubChem |

| Molecular Weight | 444.4 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | PubChem |

| CAS Number | 115587-73-0 | PubChem |

Synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid

The synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid can be achieved through a multi-step process, similar to the synthesis of its analogs like 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1][2] A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis

Step 1: Reductive Condensation. To a solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine in a suitable solvent such as dimethylformamide (DMF), add di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction mixture is stirred at room temperature, and a reducing agent, for example, sodium cyanoborohydride, is added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography to yield the protected 5-deazafolic acid analog.[2]

Step 2: Catalytic Hydrogenation. The protected 5-deazafolic acid analog is dissolved in a solvent like ethanol or methanol and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere at a suitable pressure until the reaction is complete (monitored by TLC or HPLC). The catalyst is then filtered off, and the solvent is evaporated to give the protected 5-deaza-5,6,7,8-tetrahydrofolic acid.[2]

Step 3: Deprotection. The protecting groups (tert-butyl esters) are removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature and monitored until completion. The final product, 5-deaza-5,6,7,8-tetrahydrofolic acid, is then isolated by precipitation and purified by recrystallization or chromatography.[2]

Biological Activity and Mechanism of Action

5-deaza-5,6,7,8-tetrahydrofolic acid exhibits its biological activity by acting as an antifolate, specifically by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARTFase). GARTFase is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides (adenine and guanine) that are essential for DNA and RNA synthesis. By inhibiting GARTFase, 5-DATHF disrupts the production of these essential building blocks, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells.

References

Biological Evaluation of 8-Deazahomofolic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction